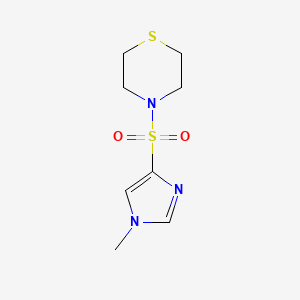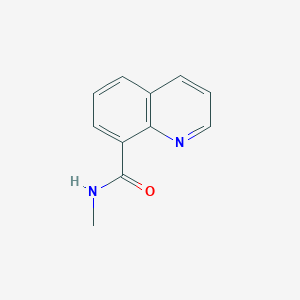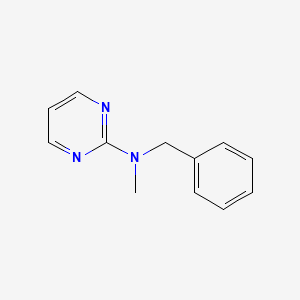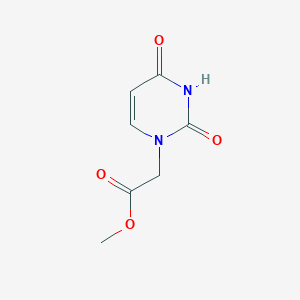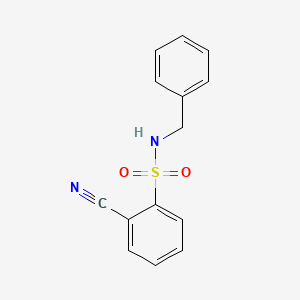
3-Ureidobenzamide
Descripción general
Descripción
3-Ureidobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives. Researchers have been exploring the synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of 3-Ureidobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and inflammatory cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes and proteins involved in cancer, viral infections, and inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS) and enhance the antioxidant defense system in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Ureidobenzamide is its high purity and stability, which makes it easy to handle and store. It also exhibits potent biological activities at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-Ureidobenzamide. One of the areas of interest is to explore its potential use in combination with other drugs or therapies to enhance its efficacy. Another direction is to investigate its mechanism of action in more detail to optimize its therapeutic potential. Additionally, researchers can explore its use in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is required to fully understand its therapeutic potential and optimize its use in the clinic.
Aplicaciones Científicas De Investigación
3-Ureidobenzamide has been found to possess a range of biological activities that make it a promising candidate for various therapeutic applications. It has been shown to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. Researchers have been investigating its potential use in the treatment of cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
3-(carbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWFSKDBNLERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





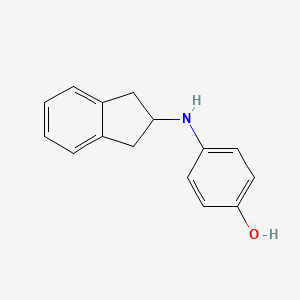
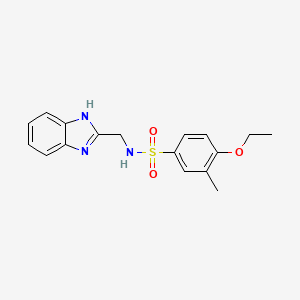
![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
